Cyanine3B Azide: A Technical Guide for Advanced Fluorescence Labeling
Cyanine3B Azide: A Technical Guide for Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3B (Cy3B) azide (B81097) is a bright and photostable fluorescent probe designed for the specific labeling of biomolecules through "click chemistry." As a member of the cyanine (B1664457) dye family, Cy3B offers exceptional fluorescence quantum yield and photostability, making it a superior alternative to other fluorophores in the same spectral range.[1][2][3][4] The incorporation of an azide moiety allows for its covalent attachment to alkyne-modified proteins, nucleic acids, and other molecules via the highly efficient and bioorthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] This technical guide provides an in-depth overview of Cyanine3B azide, including its physicochemical properties, detailed experimental protocols for its use in bio-conjugation, and a relevant application in the study of protein glycosylation.
Core Properties of Cyanine3B Azide
Cyanine3B azide is valued for its robust spectral characteristics and its utility in bioorthogonal chemistry. The dye's rigid structure contributes to its high fluorescence quantum yield and resistance to photobleaching.[1][2][3] It is available in both sulfonated (water-soluble) and non-sulfonated forms, offering flexibility for various experimental conditions.[1][2]
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for Cyanine3B azide, providing a convenient reference for experimental design.
| Property | Value | Reference |
| Excitation Maximum (λex) | 559 nm | [1] |
| Emission Maximum (λem) | 571 nm | [1] |
| Molar Extinction Coefficient (ε) | 121,000 L·mol-1·cm-1 | [1] |
| Fluorescence Quantum Yield (Φ) | 0.68 | [1] |
| CF260 | 0.044 | [1] |
| CF280 | 0.077 | [1] |
| Storage Conditions | -20°C in the dark, desiccated | [1][4] |
Mechanism of Action: Click Chemistry
Cyanine3B azide is primarily utilized in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[5] The azide group on the dye reacts with a terminal alkyne on a target biomolecule to form a stable triazole linkage. This reaction can be performed under two main modalities:
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[6] A stabilizing ligand, such as THPTA, is often included to enhance reaction kinetics and protect the biomolecule from damage by reactive oxygen species.[7]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) on the target molecule. The ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[8][9]
Chemical Reaction Diagram
Experimental Protocols
The following are detailed methodologies for labeling alkyne-modified proteins with Cyanine3B azide using CuAAC, followed by purification of the fluorescently labeled conjugate.
Protocol 1: Copper-Catalyzed Labeling of Alkyne-Modified Proteins
This protocol is adapted for the conjugation of an alkyne-modified protein with Cyanine3B azide.[7]
Materials:
-
Alkyne-modified protein in an azide-free buffer (e.g., PBS)
-
Cyanine3B azide
-
1.5x Protein Labeling Buffer (containing CuSO4, THPTA ligand, and aminoguanidine)
-
Ascorbic acid
-
DMSO (for non-sulfonated Cyanine3B azide)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Cyanine3B azide in DMSO or deionized water (for sulfonated versions).
-
Freshly prepare a 50 mM stock solution of ascorbic acid in deionized water. This solution is prone to oxidation and should be used within the same day.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.
-
Add the Cyanine3B azide stock solution to the protein mixture. A 3-fold molar excess of the dye over the protein is recommended as a starting point, but this may need to be optimized.
-
Gently vortex the mixture.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared ascorbic acid solution to the reaction mixture to a final concentration of 2.5-5 mM.
-
It is recommended to degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Protocol 2: Purification of Labeled Protein
Purification is essential to remove unreacted dye and other reagents. Gel filtration is a common and effective method.
Materials:
-
Gel filtration column (e.g., PD-10 desalting column)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge (if using spin columns)
Procedure:
-
Column Equilibration:
-
Equilibrate the gel filtration column with PBS according to the manufacturer's instructions. This typically involves washing the column with several column volumes of buffer.
-
-
Sample Loading:
-
Carefully load the entire reaction mixture from Protocol 1 onto the equilibrated column.
-
-
Elution:
-
Elute the labeled protein with PBS. The fluorescently labeled protein will typically elute first, as it is larger than the unreacted dye and other small molecules.
-
Collect the colored fractions containing the purified conjugate.
-
-
Concentration and Storage:
-
If necessary, concentrate the purified protein using a centrifugal filter device.
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
-
Application: Visualization of Protein Glycosylation
A powerful application of Cyanine3B azide is in the visualization of post-translationally modified proteins, such as glycoproteins.[10] This is often achieved through metabolic labeling, where cells are cultured with an azido-sugar, which is incorporated into newly synthesized glycans.[11][12] The azide-modified glycoproteins can then be fluorescently tagged with an alkyne-dye, or in this case, the alkyne-modified glycoproteins can be tagged with Cyanine3B azide.
Experimental Workflow: Metabolic Labeling and Detection
Signaling Pathway Context: Glycosylation in Cellular Processes
Protein glycosylation is a critical post-translational modification that modulates a vast array of cellular signaling pathways, including cell adhesion, receptor activation, and protein trafficking. For instance, aberrant glycosylation is a hallmark of many diseases, including cancer, where it can alter the function of cell surface receptors like EGFR and integrins, thereby impacting downstream signaling cascades that control cell proliferation and migration.
By using the metabolic labeling workflow described above, researchers can specifically tag and visualize glycosylated proteins involved in these pathways. This allows for the investigation of how changes in glycosylation patterns, under different physiological or pathological conditions, affect protein localization, interaction partners, and ultimately, the signaling output.
Conclusion
Cyanine3B azide is a high-performance fluorescent probe that, when combined with the specificity and efficiency of click chemistry, provides a powerful tool for the precise labeling of biomolecules. Its superior photophysical properties ensure sensitive and robust detection in a variety of applications, from in vitro conjugation to the visualization of complex cellular processes like protein glycosylation. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to successfully incorporate Cyanine3B azide into their experimental designs, enabling deeper insights into the intricate molecular mechanisms of biological systems.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. jcmarot.com [jcmarot.com]
- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
